2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine
Overview
Description
2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine is a chemical compound with the molecular formula C12H8F3NO and a molecular weight of 239.2 g/mol . It is a pyridine derivative and is known for its applications in various fields such as catalysis, drug design, molecular recognition, and natural product synthesis .
Mechanism of Action
Target of Action
This compound is a pyridine derivative and is often used as a heterocyclic building block . Pyridine derivatives have been found to interact with a variety of biological targets, but the specific targets for this compound need further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity . .
Preparation Methods
The synthesis of 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine typically involves the reaction of 4-trifluoromethylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine has several scientific research applications:
Comparison with Similar Compounds
2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine can be compared with other similar compounds such as 2-Hydroxy-5-(trifluoromethyl)pyridine and 5-(trifluoromethyl)-2-pyridinol . These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The presence of the 4-trifluoromethylphenyl group in this compound imparts unique properties, such as enhanced lipophilicity and potential biological activity .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVSUAYFBNMHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586353 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-77-2 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577967-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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